

An In-depth Technical Guide to Tigloylgomisin P: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tigloylgomisin P	
Cat. No.:	B15563231	Get Quote

Introduction

Tigloylgomisin P is a naturally occurring dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of **Tigloylgomisin P**, tailored for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available scientific literature, with a focus on quantitative data and detailed experimental protocols.

Discovery and History

The initial discovery of **Tigloylgomisin P** dates back to 1978 by Ikeya et al., as part of a series of studies on the constituents of Schisandra chinensis Baill. The compound was first reported in a paper titled "The Constituents of Schizandra chinensis BAILL. V. The Structures of Two New Lignans, Gomisin N and **Tigloylgomisin P**", published in the Chemical and Pharmaceutical Bulletin. This seminal work described the isolation and structure elucidation of **Tigloylgomisin P** from the fruits of S. chinensis.

Subsequent to its discovery, **Tigloylgomisin P**, along with other lignans from S. chinensis, has been the subject of further phytochemical and biological investigations. Notably, research by Smejkal et al. in 2010 revisited the biological activities of a range of lignans from this plant, including **Tigloylgomisin P**, evaluating their cytotoxic and antiradical properties. These studies have provided valuable, albeit limited, insights into the potential pharmacological relevance of this compound.



Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C28H34O9	INVALID-LINK
Molecular Weight	514.57 g/mol	INVALID-LINK
IUPAC Name	(5R,6R,7S,13aS)-5,6,7,8- tetrahydro-6-hydroxy-1,2,3,13- tetramethoxy-6,7- dimethylbenzo[1] [2]cycloocta[1,2-f][1] [3]benzodioxol-5-yl (E)-2- methylbut-2-enoate	INVALID-LINK
Stereochemistry	Absolute	INVALID-LINK

Experimental Protocols Isolation of Tigloylgomisin P

The isolation of **Tigloylgomisin P**, as described by Smejkal et al. (2010), involves a multi-step chromatographic process.[3]

Plant Material and Extraction:

- One kilogram of dried fruits of Schisandra chinensis is lyophilized.
- The lyophilized material is subjected to maceration with methanol (MeOH) to obtain a crude extract.

Chromatographic Separation:

- The crude methanolic extract is subjected to exhaustive chromatographic separation.
- Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are employed for the isolation of individual lignans, including (-)-tigloyl-gomisin P.



 The purity of the isolated compound is assessed by HPLC with Diode-Array Detection (HPLC-DAD) to ensure a purity of over 95%.

Isolation Workflow for **Tigloylgomisin P**.

Structure Elucidation

The structure of **Tigloylgomisin P** was originally elucidated by Ikeya et al. in 1978 and later confirmed by Smejkal et al. in 2010 using a combination of spectroscopic techniques.[3]

Spectroscopic Methods:

- UV Spectroscopy: To determine the ultraviolet absorption maxima.
- IR Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: To determine the proton environment.
 - 13C-NMR: To determine the carbon skeleton.

Biological Activity Assays

Cytotoxicity Assay (Smejkal et al., 2010):

- Cell Line: Human colon cancer cell line LoVo.
- Method: The anti-proliferative activity was not explicitly detailed in the available literature for Tigloylgomisin P in this study, though other lignans were tested. The study mentions testing the cytotoxicity of a panel of lignans.

Antiradical Activity Assays (Smejkal et al., 2010): The antiradical activity of **Tigloylgomisin P** was evaluated using several in vitro assays.[4]

• DPPH• Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl radical.



- ABTS+ Radical Cation Scavenging Assay: This assay assesses the capacity of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.
- Fenton Reaction Inhibition Assay: This assay determines the ability of the compound to inhibit the generation of hydroxyl radicals via the Fenton reaction.
- Tyrosine-Nitration Inhibition Assay: This assay measures the inhibition of peroxynitritemediated nitration of tyrosine.

Workflow for Biological Activity Evaluation.

Quantitative Data

The available quantitative data for the biological activity of **Tigloylgomisin P** is limited. The study by Smejkal et al. (2010) on antiradical activity provides some comparative data, though specific IC50 values for **Tigloylgomisin P** are not detailed in the primary publication.[4] The compound was found to be a very weak scavenger in the DPPH, ABTS, and Fenton reaction inhibition assays.[4]

Assay	Activity of Tigloylgomisin P	Reference
DPPH• Radical Scavenging	Very weak scavenger	[4]
ABTS•+ Radical Cation Scavenging	Very weak scavenger	[4]
Fenton Reaction Inhibition	Very weak scavenger	[4]
Tyrosine-Nitration Inhibition	Very weak scavenger	[4]
Cytotoxicity against LoVo cells	Data not specified	[3]

Signaling Pathways

The current body of literature does not provide specific details on the signaling pathways modulated by **Tigloylgomisin P**. Further research is required to elucidate its mechanism of action at the molecular level.



Conclusion

Tigloylgomisin P is a dibenzocyclooctadiene lignan with a history dating back to its discovery in 1978. While its isolation and structure have been well-established, comprehensive studies on its biological activities and mechanisms of action are still lacking. The available data suggests weak antiradical properties. Further investigations are warranted to fully understand the pharmacological potential of this natural product and its potential role in drug discovery and development. This guide serves as a foundational resource for researchers interested in pursuing further studies on **Tigloylgomisin P**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Natural Compounds for Preventing Age-Related Diseases and Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tigloylgomisin P: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563231#discovery-and-history-of-tigloylgomisin-p]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com